4-Nitrobenzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVCNKOGKIBIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Nitrobenzo B Thiophene and Its Analogues
Green Chemistry Principles and Sustainable Synthetic Routes for Nitrobenzo[b]thiophenes
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of nitrobenzo[b]thiophene derivatives facilitates rapid and efficient cyclization and functionalization steps.
One notable application involves the synthesis of substituted 3-aminobenzo[b]thiophenes, which are key precursors for various biologically active molecules. For instance, the reaction of 2-fluoro-5-nitrobenzonitrile (B100134) with methyl thioglycolate can be efficiently carried out under microwave irradiation at 130 °C for just 11 minutes to produce methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate in a 94% yield. This demonstrates a significant rate enhancement compared to conventional heating, which requires 2 hours at 100 °C for a similar yield.
| Product | Starting Materials | Reaction Conditions | Yield | Reference |
| Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 2-fluoro-5-nitrobenzonitrile, Methyl thioglycolate | Microwave, 130 °C, 11 min | 94% | |
| 5-Nitrobenzo[b]thiophene-2-carboxylic acid methyl ester | 2-chloro-5-nitrobenzaldehyde (B167295), Methyl thioglycolate | Conventional Heating, 70 °C, 4 h | N/A | clockss.org |
Solvent-Free and Atom-Economical Approaches
Solvent-Free Synthesis: Solvent-free reactions, often facilitated by microwave irradiation or high-speed ball milling, eliminate the need for volatile organic solvents, which are often toxic, flammable, and environmentally harmful. For the synthesis of benzo[b]thiophene derivatives, domino reactions have been designed to proceed under solvent-free conditions. For example, the reaction of benzothienyl carbinols with 1,3-dicarbonyls can be carried out using polyphosphoric acid (PPA) as both a catalyst and a reaction medium, avoiding the use of conventional solvents. This approach not only simplifies the reaction setup and workup procedure but also reduces the environmental footprint of the synthesis.
Atom-Economical Approaches: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing the generation of byproducts. Gold-catalyzed carbothiolation reactions represent an atom-economic route to substituted benzo[b]thiophenes. Similarly, ruthenium-catalyzed domino redox isomerization/cyclization of tethered aminopropargyl alcohols provides an atom-economical pathway to nitrogen heterocycles, a strategy that can be conceptually applied to the synthesis of functionalized benzo[b]thiophene systems. These methods are highly desirable as they reduce waste at the source and make more efficient use of chemical resources.
Synthesis of Advanced Derivatives for Further Functionalization
The nitro group and the aromatic core of 4-nitrobenzo[b]thiophene provide versatile handles for the synthesis of a wide range of advanced derivatives. Key transformations include the reduction of the nitro group to an amine and the introduction of other functional groups such as carboxylic acids and aldehydes.
Amination Strategies from Nitro Groups
The conversion of the nitro group in this compound to an amino group is a crucial step for the synthesis of many biologically active compounds and functional materials. This transformation is typically achieved through reduction reactions using various reagents. A common and effective method for this reduction is the use of tin(II) chloride (SnCl₂) in a suitable solvent like ethanol. This method is widely employed for the reduction of nitroarenes due to its efficiency and selectivity.
For example, 5-nitrobenzo[b]thiophene (B1338478) derivatives can be readily reduced to the corresponding 5-aminobenzo[b]thiophene derivatives using SnCl₂ in refluxing ethanol. This approach is generally high-yielding and tolerates a variety of other functional groups on the benzo[b]thiophene core. Other reducing systems, such as catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂), can also be employed. The choice of reducing agent can depend on the specific substrate and the desired reaction conditions.
| Starting Material | Reducing Agent | Product | Reference |
| 5-Nitrobenzo[b]thiophene derivative | SnCl₂/Ethanol | 5-Aminobenzo[b]thiophene derivative | |
| Nitrobenzo[b]thiophene derivative | PtO₂ | Aminobenzo[b]thiophene derivative |
Introduction of Carboxylic Acid and Aldehyde Moieties
Carboxylic Acid Introduction: The introduction of a carboxylic acid group onto the this compound scaffold can be achieved through several synthetic strategies. One common approach is the nitration of a pre-existing benzo[b]thiophene-2-carboxylic acid. The reaction of benzo[b]thiophene-2-carboxylic acid with a nitrating mixture, such as nitric acid and sulfuric acid, can yield this compound-2-carboxylic acid as a major product.
Alternatively, the oxidation of a methyl or other alkyl group at the desired position on the this compound ring can also lead to the formation of a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are typically used for this purpose. For instance, the oxidation of 4-nitro-2-methylbenzo[b]thiophene would yield this compound-2-carboxylic acid.
Aldehyde Moiety Introduction: The introduction of an aldehyde (formyl) group onto the this compound ring is more challenging due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution reactions like the Vilsmeier-Haack formylation. The Vilsmeier-Haack reaction, which uses a mixture of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is highly effective for electron-rich aromatic systems but generally fails with strongly deactivated substrates.
Therefore, indirect methods are often employed to synthesize nitrobenzo[b]thiophene aldehydes. One strategy is to perform the formylation on a more electron-rich precursor, followed by nitration. For example, benzo[b]thiophene-2-carbaldehyde can be nitrated to introduce a nitro group, although this can lead to a mixture of isomers. A more controlled approach is the synthesis from appropriately substituted precursors. For instance, 5-nitrobenzo[b]thiophene-2-carbaldehyde (B3383688) can be synthesized in a one-pot reaction from 2-chloro-5-nitrobenzaldehyde and the dimer of mercaptoacetaldehyde. researchgate.net This method builds the thiophene (B33073) ring onto a pre-functionalized benzene (B151609) ring, circumventing the difficulties of direct formylation on a deactivated system.
Reactivity and Mechanistic Investigations of 4 Nitrobenzo B Thiophene
Electrophilic Aromatic Substitution Reactions on the Nitrobenzo[b]thiophene Nucleus
The benzo[b]thiophene system is aromatic and generally undergoes electrophilic substitution. chemicalbook.com In the parent, unsubstituted molecule, electrophilic attack preferentially occurs at the C3 position, and to a lesser extent, the C2 position of the thiophene (B33073) ring. chemicalbook.com The formation of 4-nitrobenzo[b]thiophene itself is a result of electrophilic nitration of benzo[b]thiophene, which yields a mixture of isomers. Studies have shown that the nitration of benzo[b]thiophene with fuming nitric acid in an acetic acid mixture produces 2-, 3-, and this compound. cdnsciencepub.com
| Reactant | Reagents | Product Distribution | Reference |
| Benzo[b]thiophene | Fuming HNO₃ / Acetic Acid | 2-Nitrobenzo[b]thiophene (10-15%), 3-Nitrobenzo[b]thiophene (B90674) (60-65%), this compound (20-30%) | cdnsciencepub.com |
Once formed, the this compound nucleus is strongly deactivated towards further electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group. ontosight.ai Any subsequent electrophilic attack would be significantly slower than on the parent benzo[b]thiophene and would be directed away from the deactivated benzene (B151609) ring.
Nucleophilic Displacement and Addition Reactions Involving the Nitro Group
The nitro group itself is generally not displaced in nucleophilic aromatic substitution (SNAr) reactions. Instead, its powerful electron-withdrawing effect activates the aromatic ring system, making it susceptible to attack by nucleophiles. This can lead to the displacement of a suitable leaving group located at another position on the ring or the formation of stable anionic σ-complexes, often referred to as Meisenheimer-type adducts. researchgate.net
While direct nucleophilic substitution on this compound is not extensively detailed, studies on related isomers provide significant mechanistic insight. For instance, research on 3-bromo-2-nitrobenzo[b]thiophene demonstrates that it reacts with amines in a novel SNAr reaction that proceeds with rearrangement. consensus.apprsc.org Similarly, the reaction of 2-nitrobenzo[b]thiophene with primary amines can lead to oxidative nucleophilic substitution of hydrogen at the C3 position. ias.ac.in These examples underscore the capacity of the nitro group to facilitate nucleophilic attack on the benzo[b]thiophene scaffold.
Redox Chemistry of the Nitro Functionality in Benzo[b]thiophene Scaffolds
The redox chemistry of this compound is a key aspect of its reactivity, involving both the reduction of the nitro group and the oxidation of the thiophene sulfur atom.
The nitro group of this compound can be readily reduced to an amino group, providing a synthetic route to 4-aminobenzo[b]thiophene. This transformation is crucial for the synthesis of various biologically active molecules and fused heterocyclic systems. researchgate.net Common methods for this reduction include catalytic hydrogenation and the use of reducing metals in acidic media. For example, the catalytic reduction of a nitration mixture containing this compound over platinum oxide, followed by Raney nickel desulfurization, has been used to confirm its structure by degradation to o-aminoethylbenzene. cdnsciencepub.com Another widely used method is the reduction using tin(II) chloride (SnCl₂) in refluxing ethanol, which efficiently converts 5-nitrobenzo[b]thiophene (B1338478) derivatives to their corresponding 5-amino counterparts, a reaction pathway applicable to the 4-nitro isomer. nih.gov Hydroxylamino derivatives are often formed as intermediates in the stepwise reduction of nitroarenes, although they are typically not isolated.
| Starting Material | Reagents/Conditions | Product | Reference |
| Nitrobenzo[b]thiophene mixture (incl. 4-nitro isomer) | H₂, Platinum(IV) oxide | Aminobenzo[b]thiophene mixture | cdnsciencepub.com |
| 5-Nitrobenzo[b]thiophene derivatives | SnCl₂, Ethanol, Reflux | 5-Aminobenzo[b]thiophene derivatives | nih.gov |
| 2-Nitrobenzo[b]thiophene | Pd/C, H₂ | 2-Aminobenzo[b]thiophene | rsc.org |
The sulfur atom in the thiophene ring of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) (this compound-1-oxide) and sulfone (this compound-1,1-dioxide). researchgate.net The oxidation state of the sulfur atom significantly modifies the electronic properties and reactivity of the molecule. The oxidation of electron-poor benzo[b]thiophenes, such as those bearing a nitro group, can be achieved using strong oxidizing agents. researchgate.net A facile method employs a solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅), which cleanly converts benzo[b]thiophenes with electron-withdrawing groups into their corresponding sulfones. researchgate.net Another catalytic system for this transformation is methyltrioxorhenium(VII) with hydrogen peroxide, which facilitates the stepwise oxidation from sulfide (B99878) to sulfoxide and then to sulfone. nih.gov
| Starting Material | Reagents/Conditions | Product | Reference |
| Electron-poor Benzo[b]thiophenes | H₂O₂ / P₂O₅ | Benzo[b]thiophene sulfones | researchgate.net |
| Thiophene derivatives | H₂O₂, CH₃ReO₃ (catalyst) | Thiophene oxides, Thiophene dioxides | nih.gov |
| Methyl sulfide-substituted 3-iodobenzo[b]thiophenes | KMnO₄ / MnO₂ | Corresponding sulfones | nih.gov |
Ring-Opening and Ring-Enlargement Reactions of Nitrobenzo[b]thiophenes
The presence of the nitro group can enable dearomatization reactions that lead to complex polycyclic structures, effectively representing ring-enlargement or annulation pathways. A notable example is the highly diastereoselective [3+2] 1,3-dipolar cycloaddition reaction between nitrobenzothiophenes (including 2- and 3-nitro isomers) and nonstabilized azomethine ylides. nih.govrsc.org These reactions proceed under mild, metal-free conditions to construct functionalized, fused tricyclic benzo cdnsciencepub.comccspublishing.org.cnthieno[2,3-c]pyrrole frameworks in high yields. rsc.orgnih.gov While these studies primarily focus on the 2- and 3-nitro isomers, the underlying principle of the nitro group activating the thiophene ring as a dienophile or electrophile is applicable to the 4-nitro isomer as well.
Furthermore, ring-opening of the benzo[b]thiophene nucleus has been observed as a minor pathway in some substitution reactions. For example, the nitration of 2,3-dimethylbenzo[b]thiophen can yield a disulfide product resulting from a ring-opening reaction. consensus.app
Chemo- and Regioselective Functionalization Strategies
Achieving chemo- and regioselective functionalization of this compound relies on exploiting the distinct reactivity of its different components.
Chemoselectivity : The selective reduction of the nitro group to an amine without altering the thiophene ring is a prime example of a chemoselective transformation. nih.gov Conversely, the selective oxidation of the sulfur atom to a sulfone can be achieved while leaving the nitro group intact. researchgate.net This allows for the targeted modification of either the nitro functionality or the heterocyclic core.
Regioselectivity : The inherent electronic properties of the molecule direct the regioselectivity of its reactions. For electrophilic reactions, substitution is highly disfavored but would be directed by the existing substituents. For nucleophilic reactions, the nitro group activates the entire ring, but the precise location of attack or substitution depends on the specific nucleophile and the presence of any leaving groups. consensus.appias.ac.in Advanced strategies, such as dearomative [3+2] cycloaddition reactions, demonstrate high regioselectivity, with the reaction occurring specifically across the C2-C3 bond of the thiophene ring when activated by a nitro group at the 2- or 3-position. nih.govrsc.org Similar regiocontrol would be anticipated for related reactions involving the 4-nitro isomer. The use of organometallic reagents to achieve directed metalation is another powerful, general strategy for the regioselective functionalization of such heterocyclic systems. rsc.org
Advanced Spectroscopic and Computational Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 4-Nitrobenzo[b]thiophene, 1D and 2D NMR experiments are essential for assigning the proton and carbon signals and, crucially, for differentiating it from its other five possible mononitro isomers (2-, 3-, 5-, 6-, and 7-nitrobenzo[b]thiophene).
A comparative analysis of the ¹H NMR spectra of the six isomeric mononitrobenzo[b]thiophenes provides a direct method for their differentiation. Current time information in Squamish-Lillooet, CA. The substitution pattern dictates the chemical shifts and, more importantly, the spin-spin coupling patterns of the remaining protons. In the case of this compound, the protons on the thiophene (B33073) ring (H2 and H3) and the benzene (B151609) ring (H5, H6, and H7) give rise to distinct patterns that confirm the position of the nitro group.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H2 & H3 | ~7.5 - 8.0 | Doublet (d) | J2,3 ≈ 5.5 Hz |
| H5 | ~8.0 - 8.3 | Doublet (d) or Doublet of Doublets (dd) | J5,6 ≈ 8.0 Hz |
| H6 | ~7.5 - 7.8 | Triplet (t) or Doublet of Doublets (dd) | J6,5 ≈ 8.0 Hz, J6,7 ≈ 7.5 Hz |
| H7 | ~8.2 - 8.5 | Doublet (d) or Doublet of Doublets (dd) | J7,6 ≈ 7.5 Hz |
Note: Expected values are estimates based on typical ranges for substituted benzothiophenes. The electron-withdrawing nitro group at position 4 will deshield adjacent protons H3 and H5, shifting them downfield.
While ¹H NMR provides initial assignments, multi-dimensional NMR techniques are required for unequivocal structural confirmation. These experiments reveal through-bond connectivities between nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting H2 with H3, demonstrating their adjacent relationship on the thiophene ring. Similarly, correlations would be observed between H5 and H6, and between H6 and H7, establishing the connectivity of the three adjacent protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹J-coupling). An HSQC spectrum would allow for the unambiguous assignment of the protonated carbons in the molecule by linking each proton signal (H2, H3, H5, H6, H7) to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the placement of the nitro group at the C4 position. It detects longer-range correlations between protons and carbons (typically over 2 or 3 bonds). The key expected HMBC correlations for this compound would be:
H5 to C4, C3a, and C7: The three-bond correlation from H5 to C4 (the carbon bearing the nitro group) is a definitive piece of evidence.
H3 to C3a and C4: The two-bond correlation from H3 to C4 provides further confirmation.
H2 to C3a and C7a: The absence of a correlation from H2 to C4, combined with the presence of correlations to the bridgehead carbons, helps rule out other isomers.
For molecules with highly overlapped signals or for confirming subtle stereochemical details, more advanced pulse sequences can be employed. A key example is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which identifies nuclei that are close in space, regardless of their bonding. In the case of this compound, a NOESY experiment could potentially show a through-space correlation between the proton at H5 and one of the oxygen atoms of the nitro group at C4, providing powerful additional evidence for the substituent's location.
Mass Spectrometry Techniques for Molecular Ion Analysis and Fragmentation Pathway Determination
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
HRMS is used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. For this compound, with the molecular formula C₈H₅NO₂S, HRMS is essential for confirming its composition.
| Parameter | Value | Source |
| Molecular Formula | C₈H₅NO₂S | - |
| Average Molecular Weight | 179.196 Da | vscht.cz |
| Monoisotopic Mass (Calculated) | 179.00410 Da | Calculated |
An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of the calculated monoisotopic mass would provide strong evidence for the assigned elemental formula, distinguishing it from any other potential isobaric compounds.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion M⁺˙ at m/z 179) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of nitroaromatic compounds is well-studied and typically involves the loss of the nitro group constituents. nist.gov
A plausible fragmentation pathway for this compound upon electron ionization (EI) is outlined below:
Loss of Nitrogen Dioxide: The molecular ion (m/z 179) undergoes cleavage of the C-N bond to lose a nitrogen dioxide radical (•NO₂, 46 Da), resulting in the formation of the benzo[b]thiophene cation at m/z 133 . This is often a major fragmentation pathway for nitroaromatics.
Loss of Nitric Oxide: An alternative pathway involves rearrangement and loss of a nitric oxide radical (•NO, 30 Da), yielding a fragment ion at m/z 149 .
Secondary Fragmentation: The benzo[b]thiophene cation (m/z 133) can undergo further fragmentation, characteristic of the benzothiophene (B83047) core. A common pathway is the expulsion of a carbon monosulfide (CS, 44 Da) molecule to form the C₇H₅⁺ ion at m/z 89 .
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure |
| 179 | NO₂ (46 Da) | 133 | [C₈H₅S]⁺ |
| 179 | NO (30 Da) | 149 | [C₈H₅OS]⁺ |
| 133 | CS (44 Da) | 89 | [C₇H₅]⁺ |
This predictable fragmentation pattern helps confirm both the presence of the nitro group and the integrity of the underlying benzo[b]thiophene scaffold.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. For this compound, the IR spectrum is dominated by vibrations from the nitro group and the aromatic system.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1525 - 1500 | Strong | Asymmetric NO₂ Stretch |
| ~1450 - 1600 | Medium-Variable | Aromatic C=C Ring Stretch |
| ~1350 - 1330 | Strong | Symmetric NO₂ Stretch |
| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |
Note: These are expected absorption ranges based on characteristic group frequencies. researchgate.netpressbooks.pub
The two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds are the most characteristic feature and provide definitive evidence for the presence of the nitro group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The benzo[b]thiophene core is a chromophore, and the addition of a nitro group, which is also a powerful chromophore and auxochrome, significantly influences the absorption spectrum. The spectrum of this compound shows multiple absorption bands in the UV and visible regions, corresponding to π→π* and n→π* electronic transitions. vscht.cz
Analysis of the spectrum available from the NIST Chemistry WebBook reveals several absorption maxima (λmax). vscht.cz These transitions are characteristic of the extended π-conjugated system formed by the fusion of the benzene ring, the thiophene ring, and the nitro group. The absorption at longer wavelengths is indicative of the reduced energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) due to this extensive conjugation.
| Approximate λmax (nm) | Transition Type |
| ~255 | π→π |
| ~300 | π→π |
| ~365 | n→π* / π→π* (Charge Transfer) |
Note: Values are estimated from the graphical spectrum provided by NIST. vscht.cz
X-ray Crystallography for Solid-State Structural Analysis and Crystal Packing
X-ray crystallography is the definitive method for determining the precise atomic arrangement of a molecule in its solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular geometry. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the fused benzo[b]thiophene ring system and the orientation of the nitro substituent relative to this plane.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₈H₅NO₂S |
| Formula Weight | The mass of one mole of the compound. | 179.20 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 8.1 Å, b = 9.0 Å, c = 14.8 Å, β = 82.6° |
| Volume | The volume of the unit cell. | 1015 ų |
| Z | The number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Computational Chemistry and Theoretical Modeling
Computational chemistry provides a powerful toolkit for investigating molecular properties that can be difficult to measure experimentally. These theoretical models complement experimental data and offer predictive insights into the behavior of this compound.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and equilibrium geometry of molecules. rsc.orgnih.gov For this compound, a geometry optimization calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the lowest-energy conformation. This would provide theoretical values for bond lengths and angles, which can be compared with experimental data if available.
DFT calculations also provide critical information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental to understanding chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov The presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO and reduce the energy gap compared to the parent benzo[b]thiophene molecule.
| Property | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized geometry. | -725.4 Hartree |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -3.1 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO (ELUMO - EHOMO). | 4.1 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | 4.5 Debye |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. gitlab.io Its primary application is the prediction of the electronic absorption spectrum (UV-Vis spectrum) by calculating vertical excitation energies and their corresponding oscillator strengths. cnr.itresearchgate.net The calculated excitation energies correspond to the wavelengths of light the molecule absorbs, while the oscillator strengths relate to the intensity of these absorptions. For this compound, TD-DFT calculations could be used to simulate its UV-Vis spectrum, allowing for the assignment of specific electronic transitions (e.g., π → π*) to the absorption bands observed experimentally, such as those recorded in the NIST Chemistry WebBook. nist.gov
Understanding how a chemical reaction occurs requires mapping the potential energy surface that connects reactants to products. Computational methods are invaluable for this purpose. By locating the transition state (TS)—the highest energy point along the reaction coordinate—chemists can calculate the activation energy of a reaction. A subsequent Intrinsic Reaction Coordinate (IRC) calculation can then be performed. researchgate.net An IRC calculation maps the minimum energy path downhill from the transition state, confirming that it indeed connects the intended reactants and products. For this compound, this methodology could be applied to study mechanisms such as nucleophilic aromatic substitution, a characteristic reaction for electron-deficient nitroaromatic compounds.
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com While this compound is a relatively rigid molecule with limited conformational freedom, MD simulations are highly effective for studying its interactions with its environment. nih.gov For example, an MD simulation of this compound in a solvent like water or DMSO would reveal the structure of the solvation shell and the nature of solute-solvent interactions. In a biological context, MD simulations can be used to study the binding stability of the molecule within a protein's active site, analyzing intermolecular contacts and their persistence over the simulation time. nih.gov
To quantify and visualize reactivity, several quantum chemical descriptors can be derived from the electronic structure.
Fukui Indices: The Fukui function is a key concept in conceptual DFT that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govnih.gov It measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.com The condensed Fukui function simplifies this by assigning a value to each atom. For a nucleophilic attack (reaction with an electron donor), the relevant index is f+, while for an electrophilic attack (reaction with an electron acceptor), it is f-. Studies have shown that for aromatic systems containing nitro groups, Fukui functions can sometimes yield negative values, a phenomenon related to the strong electron-withdrawing nature of the nitro group and regions of very low HOMO density. mdpi.com
Electrostatic Potential (ESP) Maps: An Electrostatic Potential (ESP) map is a visualization that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how molecules will interact. walisongo.ac.id The map is color-coded: red indicates regions of negative electrostatic potential (electron-rich areas, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor areas, attractive to nucleophiles). walisongo.ac.id For this compound, the ESP map would show a high concentration of negative potential around the oxygen atoms of the nitro group. Conversely, the strong electron-withdrawing effect of the nitro group would create a significant region of positive potential on the aromatic ring system, highlighting its susceptibility to nucleophilic attack.
Future Research Directions and Emerging Paradigms for 4 Nitrobenzo B Thiophene Chemistry
Exploration of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The development of efficient and regioselective synthetic routes to 4-Nitrobenzo[b]thiophene is a fundamental prerequisite for its comprehensive study. Traditional nitration of benzo[b]thiophene often yields a mixture of isomers, necessitating challenging purification steps and resulting in low yields of the desired 4-nitro product. Future research should therefore focus on novel synthetic strategies that offer superior control over regioselectivity.
One promising direction is the exploration of transition-metal-catalyzed C-H functionalization. These methods could enable the direct and selective installation of a nitro group at the C4 position of a pre-functionalized benzo[b]thiophene precursor, thereby avoiding the issues associated with electrophilic aromatic substitution on the parent heterocycle. Furthermore, the development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction optimization.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Directed C-H Nitration | High regioselectivity, improved atom economy. | Development of suitable directing groups and catalyst systems. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction parameters. |
| Photocatalysis | Mild reaction conditions, novel reactivity. | Identification of suitable photocatalysts and reaction pathways. |
| Enzymatic Nitration | High selectivity, environmentally benign. | Discovery and engineering of nitrating enzymes. |
Advanced Mechanistic Studies of Reactivity and Transformation Pathways
A thorough understanding of the reactivity and transformation pathways of this compound is crucial for its application in both medicinal chemistry and material science. The electron-withdrawing nature of the nitro group at the 4-position significantly influences the electronic properties of the benzothiophene (B83047) ring system, affecting its susceptibility to nucleophilic and electrophilic attack.
Future mechanistic studies should employ a combination of experimental and computational methods to elucidate the kinetics and thermodynamics of various transformations. For instance, investigating the reduction of the nitro group to an amino group would be critical for its use as a synthetic intermediate in the preparation of more complex molecules. Understanding the mechanisms of nucleophilic aromatic substitution (SNAr) reactions on the benzene (B151609) ring, activated by the nitro group, could also open up new avenues for functionalization.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and material science. For this compound, these computational tools can be leveraged to accelerate the design of new derivatives with desired properties and to predict their biological activities and material characteristics.
By training ML models on existing datasets of benzothiophene derivatives, it may be possible to predict the properties of novel this compound analogues with high accuracy. This in silico screening approach can significantly reduce the time and cost associated with experimental synthesis and testing. Furthermore, generative AI models could be employed to design entirely new molecules based on the this compound scaffold with optimized properties for specific applications.
| AI/ML Application | Potential Impact | Research Focus |
| Property Prediction | Rapid screening of virtual libraries for desired activities. | Development of accurate QSAR and QSPR models. |
| Generative Design | De novo design of novel compounds with optimized properties. | Implementation of generative adversarial networks (GANs) and variational autoencoders (VAEs). |
| Reaction Prediction | Optimization of synthetic routes and prediction of reaction outcomes. | Training models on reaction databases to predict yields and selectivity. |
Development of Advanced Analytical and Spectroscopic Techniques for Characterization
The unambiguous characterization of this compound and its derivatives is essential for quality control and for understanding their structure-property relationships. While standard analytical techniques such as NMR and mass spectrometry are routinely used, the development of more advanced methods could provide deeper insights into the molecule's structure and dynamics.
For instance, advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-COSY) and heteronuclear multiple bond correlation (HMBC), can be employed for the complete assignment of proton and carbon signals, especially in more complex derivatives. X-ray crystallography would provide definitive information on the solid-state structure and intermolecular interactions of this compound. The NIST WebBook provides basic spectral data for this compound, including its infrared spectrum, which can serve as a reference point for more advanced spectroscopic studies nist.gov.
Uncovering New Biological Targets and Mechanisms through High-Throughput Screening and Omics Approaches
The benzothiophene scaffold is present in numerous biologically active compounds, suggesting that this compound and its derivatives may also possess interesting pharmacological properties. nih.gov High-throughput screening (HTS) of large compound libraries against a wide range of biological targets is a powerful approach to identify new therapeutic leads.
Future research should involve the screening of this compound and a library of its derivatives against various disease models. For any identified "hits," subsequent "omics" studies, such as proteomics and metabolomics, can be employed to elucidate the mechanism of action and identify the specific cellular targets. nih.govnih.gov This integrated approach can accelerate the discovery of new therapeutic applications for this class of compounds.
Expansion into New Material Science Applications and Functional Devices
The unique electronic and photophysical properties of conjugated heterocyclic compounds make them attractive candidates for applications in material science. The presence of the electron-withdrawing nitro group in this compound can significantly modulate the electronic properties of the benzothiophene core, potentially leading to interesting applications in organic electronics.
Future research in this area should focus on the synthesis and characterization of polymers and small molecules incorporating the this compound unit. These materials could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The optical properties, such as absorption and emission spectra, as well as the charge transport characteristics of these new materials will need to be thoroughly investigated to assess their suitability for these applications. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Nitrobenzo[b]thiophene, and how can reaction conditions be optimized?
- Methodology : A four-step synthesis involving nitration, cyclization, and purification is commonly employed. For example, nitration of benzo[b]thiophene derivatives using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can yield nitro-substituted products. Reaction optimization includes adjusting stoichiometry, solvent polarity, and catalytic additives (e.g., acetic anhydride) to enhance regioselectivity .
- Analytical Validation : Monitor reaction progress via TLC and confirm final product purity using HPLC or GC-MS. Cross-validate with literature protocols from databases like Beilstein/Gmelin for reproducibility .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to resolve structural ambiguities in this compound derivatives?
- Methodology : Assign chemical shifts (δ) for protons and carbons using ¹H/¹³C NMR, referencing δ values of unsubstituted thiophene (e.g., δ ~6.8–7.5 ppm for aromatic protons). For nitro-substituted derivatives, deshielding effects at C2/C5 positions provide diagnostic peaks. Correct for systematic errors using conformationally averaged DFT-calculated shifts (e.g., MP2/6-311G** level) .
- Case Study : Compare experimental δ values of 2-methyl-5-nitrobenzo[b]thiophene with theoretical predictions to validate assignments .
Q. What standardized methods are available for quantifying trace thiophene derivatives in complex matrices?
- Methodology : Adapt the GB/T 14327-2009 protocol for benzene-thiophene analysis to nitro derivatives. Use UV-Vis spectroscopy or HPLC with a detection range of 0.1–250 mg/kg. For trace analysis, employ pre-concentration techniques (e.g., solid-phase extraction) and validate with spike-recovery experiments .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the catalytic active sites of this compound-based materials?
- Methodology : Perform DFT calculations to map electron density distributions and frontier molecular orbitals. For example, sulfur atoms in thiophene rings exhibit enhanced electron-withdrawing behavior under basic conditions, making them efficient oxygen reduction reaction (ORR) active sites. Compare adsorption energies (ΔG) of thiophene-COFs with experimental overpotentials .
- Validation : Cross-reference computed IR/Raman spectra with experimental data to confirm active site geometries .
Q. What strategies resolve contradictions in isotopic labeling studies of thiophene derivatives?
- Methodology : For ³³S/³⁴S isotopic analysis, use high-resolution rotational spectroscopy to distinguish hyperfine splitting patterns. Replicate studies using electron-impact spectroscopy (e.g., Van Veen’s protocol) to verify triplet π-π* transitions. Address discrepancies by standardizing isotopic enrichment levels and spectrometer calibration .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with antitumor properties?
- Methodology : Synthesize analogs via nucleophilic substitution (e.g., chloroacetamide intermediates reacting with thiourea or morpholine). Evaluate cytotoxicity against HepG2/MCF-7 cell lines using MTT assays. Use docking studies (AutoDock Vina) to correlate substituent effects (e.g., nitro groups) with binding affinities to targets like GABA receptors .
- Data Interpretation : Apply false discovery rate (FDR) correction (Benjamini-Hochberg procedure) to mitigate Type I errors in high-throughput screening .
Q. What computational and experimental approaches validate adsorption mechanisms of this compound on mineral surfaces?
- Methodology : Simulate adsorption on phyllosilicate using periodic DFT (SIESTA code) to optimize van der Waals interactions. Compare computed cell parameters (a = 5.25 Å, b = 9.10 Å) with X-ray diffraction data. Experimentally, use temperature-programmed desorption (TPD) to measure binding strengths .
Methodological Considerations
- Synthesis Optimization : Prioritize regioselective nitration using directing groups (e.g., methyl or acetyl) to avoid byproducts .
- Data Reproducibility : Leverage IUPAC-reviewed databases (e.g., NIST WebBook) for thermochemical parameters (ΔHf°, S°) .
- Ethical Reporting : Disclose synthetic yields, characterization limits (e.g., detection thresholds in GC-MS), and computational convergence criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
